μ-Opioid Receptor Affinity: Trans-Fused Isomer Shows 3.75-Fold Higher Potency Than Cis-Fused Isomer
The trans-fused isomer of an octahydro-1H-pyrano[4,3-c]pyridine derivative demonstrates a binding affinity (Ki) of 12 nM for the μ-opioid receptor (MOR), whereas the cis-fused counterpart exhibits a Ki of 45 nM [1]. This stereochemistry-dependent differentiation is a direct result of the rigid bicyclic framework that locks the relative orientation of the fused rings.
| Evidence Dimension | μ-Opioid Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 12 nM (trans-fused isomer) |
| Comparator Or Baseline | cis-fused isomer: 45 nM |
| Quantified Difference | 3.75-fold higher affinity |
| Conditions | Competitive radioligand binding assay using [³H]DAMGO on rat brain membranes [1] |
Why This Matters
For researchers developing MOR-targeted analgesics, the trans-fused stereoisomer offers a quantifiable potency advantage that can reduce the required dose and potentially improve the therapeutic window compared to the cis isomer or non-stereoselective mixtures.
- [1] Bays, D.E., Brown, D.S., Belton, D.J., Lloyd, J.E., McElroy, A.B., Meerholz, C.A., Scopes, D.I.C., Birch, P.J., Hayes, A.G., & Sheehan, M.J. Synthesis, antinociceptive activity and opioid receptor profiles of 3-(octahydro-1H-pyrano- and -thiopyrano[4,3-c]pyridin-8a-yl)phenols. J. Chem. Soc., Perkin Trans. 1, 1989, 1177-1186. View Source
